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For Researchers, Scientists, and Drug Development Professionals

lotrolan is a non-ionic, dimeric, iso-osmolar, water-soluble contrast agent used in diagnostic
imaging.[1][2] Its pharmacokinetic profile is characterized by rapid distribution and excretion,
primarily in an unchanged form, which is crucial for its safety and efficacy in clinical use.[1] This
guide provides a comprehensive overview of the in vivo pharmacokinetics of lotrolan, detailing
its absorption, distribution, metabolism, and excretion (ADME), supported by experimental data
and methodologies.

Pharmacokinetic Profile

The pharmacokinetic behavior of lotrolan is similar to other non-ionic contrast media.[3]
Following intravenous administration, it is rapidly distributed throughout the body and
eliminated primarily by the kidneys.[1]

Following intravenous injection, lotrolan is distributed in the extravascular space with a
distribution half-life of approximately 11 minutes in humans. After intrathecal administration
(injection into the spinal canal), lotrolan is absorbed from the cerebrospinal fluid (CSF) into the
bloodstream. The peak plasma concentration is observed approximately 3.5 + 3.1 hours after
intrathecal injection. In cases of lumbar injection for myelography, the mean peak iodine
concentration in plasma reaches about 50 micrograms/ml within 1 to 2 hours.

Studies in rats have shown that lotrolan is not significantly absorbed following oral or
intraduodenal administration, with less than 1% of the dose being absorbed.
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Plasma protein binding for lotrolan is low, at approximately 2.4% at a concentration of 1.2 mg
I/mL, and is considered negligible.

lotrolan is not metabolized in the body. It is excreted unchanged. This lack of biotransformation
is a key safety feature, as it minimizes the potential for the formation of toxic metabolites.

The primary route of elimination for lotrolan is renal excretion. In all animal species studied
(rats, rabbits, and dogs), following intravenous, intracisternal, or suboccipital injection, 88-98%
of the contrast medium is excreted by the kidneys within 24 hours.

In healthy human volunteers, after intravenous injection, 99.2 + 1.8% of the dose was
recovered in the urine and 0.5 + 0.1% in the feces within 5 days. The elimination half-life in
humans is approximately 108 minutes. Following lumbar injection in patients, about 90% of the
injected dose is found in the urine and approximately 1% in the feces. After reaching peak
plasma concentrations from a lumbar injection, the concentration of lotrolan in the plasma
decreases with a half-life of about 4 hours.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of lotrolan in humans
from intravenous and intrathecal administration studies.

Table 1: Pharmacokinetic Parameters of lotrolan in Humans (Intravenous Administration)

Parameter Value Reference
Distribution Half-life (t%20) ~11 minutes

Elimination Half-life (t¥23) ~108 minutes

Urinary Excretion (5 days) 99.2+1.8%

Fecal Excretion (5 days) 05+0.1%

Metabolism Not metabolized

Table 2: Pharmacokinetic Parameters of lotrolan in Humans (Intrathecal Administration)
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Parameter Value Reference

Time to Peak Plasma
) 3.5+ 3.1 hours
Concentration (Tmax)

Plasma Half-life (after Tmax) ~4 hours

Transfer Half-life (CSF to
5.7 £ 6.0 hours

blood)

Urinary Excretion ~90%
Fecal Excretion ~1%
Plasma Protein Binding 2.4%

Experimental Protocols

The following sections describe the general methodologies used in the pharmacokinetic studies
of lotrolan.

» Objective: To determine the pharmacokinetic profile of lotrolan after intravenous
administration in healthy volunteers.

e Subjects: Healthy adult male volunteers.
o Administration: Intravenous injection of lotrolan.

o Sample Collection: Blood, urine, and feces were collected at predetermined intervals. For
instance, samples were collected over a period of 5 days to monitor excretion.

o Analytical Method: The concentration of lotrolan in biological samples was likely determined
using High-Performance Liquid Chromatography (HPLC), a common and robust method for
quantifying drugs and their metabolites in biological fluids.

e Pharmacokinetic Analysis: Plasma concentration-time data was analyzed to determine key
parameters such as distribution and elimination half-lives. The total percentage of the dose
excreted in urine and feces was calculated to assess the routes and extent of elimination.
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o Objective: To evaluate the plasma levels and renal excretion of lotrolan following lumbar
injection in patients.

e Subjects: Ten patients undergoing myelography.

e Administration: 10 mL of lotrolan (240 mg I/ml) was injected into the lower lumbar
subarachnoid space.

o Sample Collection: Plasma, urine, and fecal samples were collected and monitored for 3
days post-injection.

» Analytical Method: lodine concentration in the plasma was measured to determine the
amount of lotrolan present.

e Pharmacokinetic Analysis: Plasma concentration-time profiles were used to calculate the
time to peak concentration (Tmax) and the subsequent elimination half-life. The total amount
of lotrolan recovered in urine and feces was quantified to determine the extent of excretion.

o Objective: To investigate the absorption, excretion, and general pharmacokinetics of lotrolan
in various animal species.

e Animal Models: Rats, rabbits, and dogs were used.

o Administration Routes: Oral, intravenous, intraduodenal, intracisternal, subarachnoid, or
suboccipital routes were employed.

o Sample Collection: Biological samples (e.qg., blood, urine, feces) were collected over a 24-
hour period following administration.

e Analytical Method: The concentration of the contrast medium in the collected samples was
quantified to determine the extent of absorption and excretion.

o Pharmacokinetic Analysis: The data was used to assess the bioavailability via different
administration routes and to identify the primary excretion pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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